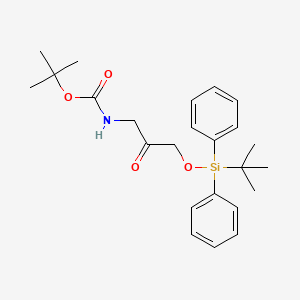
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate is a complex organic compound that features a tert-butyl group, a diphenylsilyl group, and a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine . The reaction is usually catalyzed by a mild base like DMAP or imidazole . The process follows the order of reactivity: primary > secondary > tertiary hydroxyl groups, allowing selective protection of less hindered hydroxyl groups .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl ether moiety.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and bases like pyridine or 2,6-lutidine for protection reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl group provides steric hindrance, increasing the stability of the compound under acidic conditions . This stability allows for selective reactions and deprotection under specific conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl (TBDMS): Another silyl ether protecting group, but less stable under acidic conditions compared to tert-butyldiphenylsilyl.
Triisopropylsilyl (TIPS): Offers greater stability in the presence of fluoride ions but is less stable under acidic conditions compared to tert-butyldiphenylsilyl.
Uniqueness
Tert-butyl (3-((tert-butyldiphenylsilyl)oxy)-2-oxopropyl)carbamate is unique due to its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex organic syntheses .
Properties
Molecular Formula |
C24H33NO4Si |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
tert-butyl N-[3-[tert-butyl(diphenyl)silyl]oxy-2-oxopropyl]carbamate |
InChI |
InChI=1S/C24H33NO4Si/c1-23(2,3)29-22(27)25-17-19(26)18-28-30(24(4,5)6,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,17-18H2,1-6H3,(H,25,27) |
InChI Key |
GXRXVJRSZGUUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
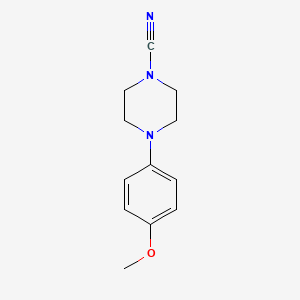
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)


![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)
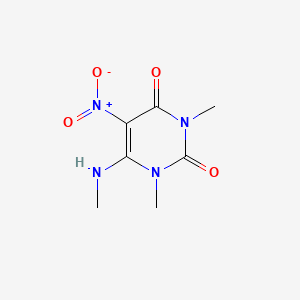
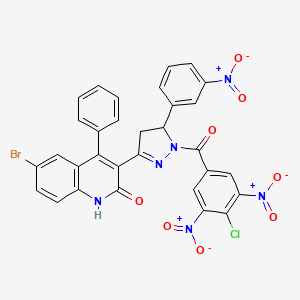
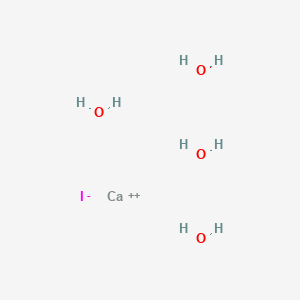
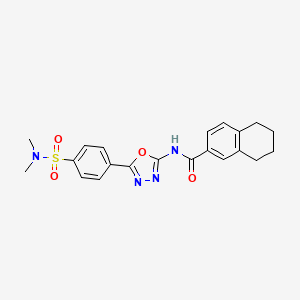
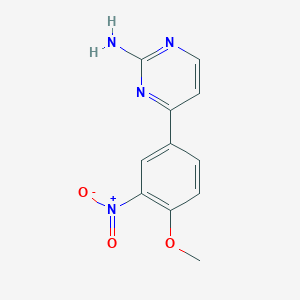
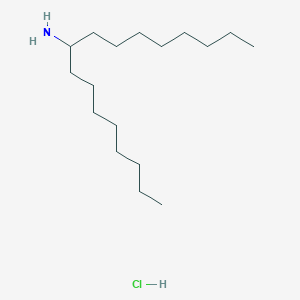
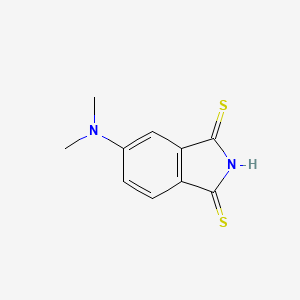
![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
